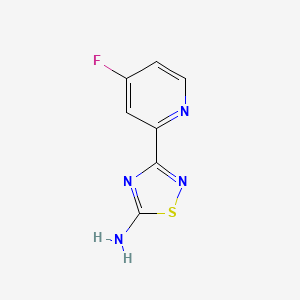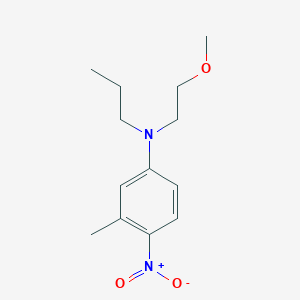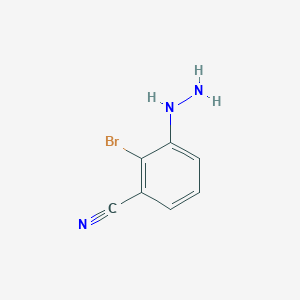
(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with a boron reagent under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridine derivatives (from substitution reactions).
Applications De Recherche Scientifique
(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mécanisme D'action
The mechanism of action of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation in the presence of a palladium catalyst during Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Similar structure but lacks the methylcarbamoyl group.
5-Methoxy-3-pyridineboronic acid: Contains a methoxy group instead of a methylcarbamoyl group.
5-Chloro-3-pyridineboronic acid: Substituted with a chlorine atom instead of a methylcarbamoyl group.
Uniqueness: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also impact the compound’s solubility and stability, making it distinct from other similar boronic acids.
Propriétés
Numéro CAS |
1246022-34-3 |
|---|---|
Formule moléculaire |
C7H9BN2O3 |
Poids moléculaire |
179.97 g/mol |
Nom IUPAC |
[5-(methylcarbamoyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-6(8(12)13)4-10-3-5/h2-4,12-13H,1H3,(H,9,11) |
Clé InChI |
RCPVUDMPXOZRCM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C(=O)NC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)








